molecular formula C16H19Br2NS2 B1458733 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 1346688-54-7

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

Cat. No. B1458733
CAS RN: 1346688-54-7
M. Wt: 449.3 g/mol
InChI Key: IJEKMGUFKKPWLT-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is a type of organic compound that is often used in the field of organic photovoltaic materials due to its better π-conjugation across fused thiophene rings . It is one of the most important organic photovoltaic materials .


Synthesis Analysis

The synthesis of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” is characterized by better π-conjugation across fused thiophene rings . This structure is crucial for its application in organic photovoltaic materials .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” include its synthesis through a Buchwald–Hartwig amination and its pre-polymerization modification via a Huisgen 1,3-dipolar cycloaddition (“click”) reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are characterized by its optical and thermal properties, including UV–Vis, fluorescent emission, DSC, and TGA . Its electrochemical properties have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b2’,3’-d]pyrrole: has been utilized in the design of organic dyes for DSSCs. The compound’s electron-donating properties are leveraged to increase the intramolecular potential energy difference, which is crucial for the efficiency of DSSCs . By improving the electron donating abilities of the dye donors, researchers aim to enhance the power conversion efficiency (PCE) of these solar cells.

Organic Solar Cells (OSCs)

The compound serves as a building block for donor–acceptor (D-A) and donor-donor (D-D) alternating conjugated polymers. These polymers are synthesized for use in OSCs, where they contribute to the absorption spectra and influence the HOMO–LUMO energy levels, which are critical for device performance .

Organic Electronic Devices

Due to its high charge mobility and environmental stability, 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an excellent candidate for the active layer in organic electronic devices. Its application extends to various organic electronics, including thin-film transistors and photochromic devices .

Hole Transport Materials (HTMs)

In the field of perovskite solar cells (PSCs), derivatives of this compound are used as HTMs. These materials facilitate the transport of holes and are essential for the efficiency of PSCs. The compound’s structure allows for better π-conjugation across fused thiophene rings, which is advantageous for photovoltaic materials .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are electron-rich and electron-deficient semiconductors . This compound has been widely used in the development of organic solar cells (OSCs) over the past two decades .

Mode of Action

2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole interacts with its targets by enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and finally power conversion efficiency (PCE) of OSCs . This is achieved through the incorporation of basic units into photovoltaic polymers and small molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of organic solar cells. It plays a crucial role in both electron-rich and electron-deficient semiconductors, promoting the rapid development of OSCs .

Pharmacokinetics

Its solubility in organic solvents is known to be good .

Result of Action

The molecular and cellular effects of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole’s action result in enhanced performance of organic solar cells. It contributes to the improvement of the open circuit voltage, short-circuit current, fill factor, and power conversion efficiency of these cells .

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Future Directions

The future directions for “2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole” are promising, especially in the field of organic photovoltaic materials . Its potential for efficient perovskite solar cells (PSCs) has been highlighted, with the synthesis cost of one of its derivatives being roughly 1/5 of that of the state-of-the-art-HTM spiro-OMeTAD .

properties

IUPAC Name

4,10-dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br2NS2/c1-2-3-4-5-6-7-8-19-11-9-13(17)20-15(11)16-12(19)10-14(18)21-16/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEKMGUFKKPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738146
Record name 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346688-54-7
Record name 2,6-Dibromo-4-octyl-4H-bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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